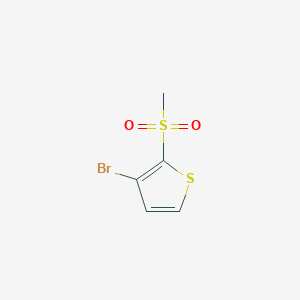
3-Bromo-2-methanesulfonylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methanesulfonylthiophene is an aromatic organic compound with the molecular formula C5H5BrO2S2. It features a thiophene ring substituted with a bromine atom and a methanesulfonyl group. This compound is known for its versatility in various chemical reactions and its applications in scientific research .
Wirkmechanismus
Target of Action
3-Bromo-2-methanesulfonylthiophene is a chemical compound that is often used in organic synthesis Thiophene derivatives are known to have a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-2-methanesulfonylthiophene involves the reaction of 3-bromo-2-thienyl methyl sulfone with sodium methoxide in dimethylformamide. The reaction mixture is stirred at room temperature and then heated to 70°C. After the reaction is complete, the product is isolated by filtration and washing with ice-water and hexane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methanesulfonylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used in the synthesis of this compound.
Dimethylformamide: A common solvent for the reaction.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methanesulfonylthiophene is used in various scientific research areas, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(methylsulfonyl)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-thienyl methyl sulfone: Precursor in the synthesis of 3-Bromo-2-methanesulfonylthiophene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlight its uniqueness .
Eigenschaften
IUPAC Name |
3-bromo-2-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZYSMIJYPWGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
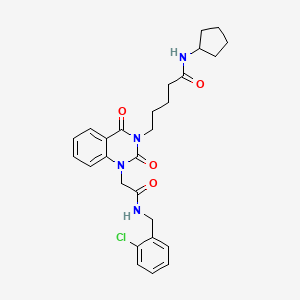
![N-benzyl-4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2901037.png)
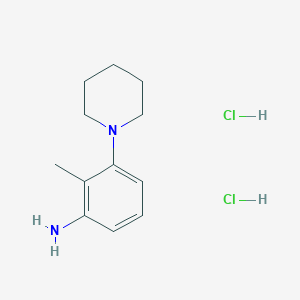

![N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
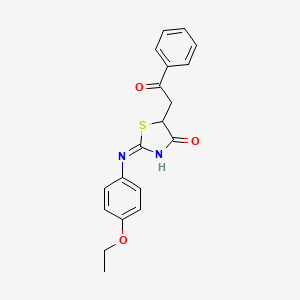
![2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2901046.png)
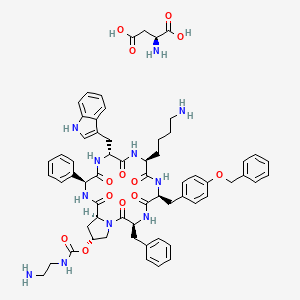
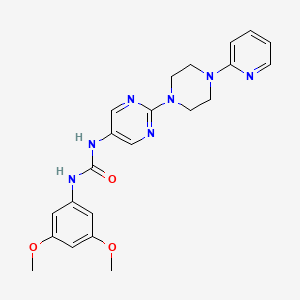
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
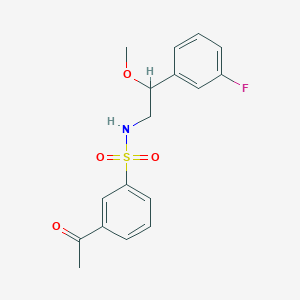
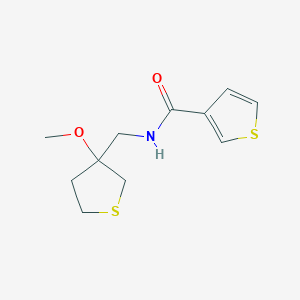
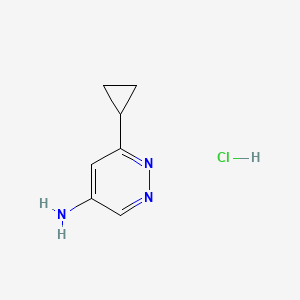
![3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2901059.png)
